molecular formula C9H8N2O3S B11886480 Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11886480
M. Wt: 224.24 g/mol
InChI Key: AUOPCNILUPEHQJ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a thiophene ring. The structure includes a methyl group at position 2, a ketone at position 4, and a methyl ester at position 4. This article compares these analogs to infer trends in synthesis, stability, and physicochemical behavior.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 2-methyl-4-oxo-6H-thieno[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H8N2O3S/c1-4-10-7(12)6-5(9(13)14-2)3-15-8(6)11-4/h3H2,1-2H3

InChI Key

AUOPCNILUPEHQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2=C(CSC2=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-methylthiophene-3-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes hydrolysis and transesterification:

  • Alkaline hydrolysis yields the corresponding carboxylic acid derivative (C₈H₅N₃O₃S), which serves as a precursor for further functionalization .

  • Aminolysis with primary/secondary amines produces amides. For example, reaction with aniline generates 2-methyl-4-oxo-N-phenyl-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (confirmed by LC-MS, m/z 302.1 [M+H]⁺) .

Cyclization Reactions

The compound participates in heterocycle formation:

Table 1: Cyclization Pathways and Products

Reagents/ConditionsProductYieldCharacterization Methods
Chloroformamidine HCl, DMSO, 120°C2-Amino-6-methylthieno[2,3-d]pyrimidin-4-one86%1H^1H-NMR, LC-MS
o-Phenylenediamine, DMF, 130°CBenzimidazole-fused hybrid72%13C^{13}C-NMR, IR

These reactions exploit the reactivity of the pyrimidine ring’s carbonyl and thiophene sulfur atom .

Functionalization at the Thiophene Ring

Electrophilic substitution occurs at the electron-rich thiophene moiety:

  • S-Alkylation with alkyl halides (e.g., benzyl chloride) forms 2-(benzylsulfanyl) derivatives. A representative synthesis achieved 83% yield (m.p. >300°C) with ethanol recrystallization .

  • Halogenation (Br₂/FeCl₃) introduces bromine at position 3 or 7, confirmed by 1H^1H-NMR splitting patterns.

Condensation with Heterocyclic Building Blocks

The carboxylic acid derivative reacts with amidoximes or hydrazines to form fused systems:

Example:

Reaction with 3-phenyl-1,2,4-oxadiazole-5-carboxamidine in DMF yields 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one , a potent antifungal agent (C₁₄H₁₀N₄O₂S, m/z 307.0 [M+H]⁺) .

Enzyme-Targeted Modifications

Structural analogs inhibit key enzymes:

  • Dihydrofolate reductase (DHFR) : The 2-methyl-4-oxo group chelates with Asp27 and Thr56 residues (docking score: −9.2 kcal/mol).

  • Cyclooxygenase-2 (COX-2) : Derivatives with 1,2,4-oxadiazole substituents show IC₅₀ values of 1.8–4.3 μM .

Stability and Reactivity Considerations

  • pH Sensitivity : Decomposes under strong acidic/basic conditions (t₁/₂ < 2 hr at pH < 2 or >12).

  • Thermal Stability : Stable up to 200°C (TGA data: 5% weight loss at 215°C) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives, including methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate.

Case Studies

A study conducted by researchers synthesized several thieno[2,3-d]pyrimidine derivatives and screened them for anticancer activity. Among these, one derivative showed an IC50 value of 10.8 µM against HSC3 cells, indicating potent inhibitory effects on cancer cell viability . This suggests that modifications to the thieno[2,3-d]pyrimidine structure can enhance its anticancer efficacy.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory activity.

Research Findings

Studies have shown that derivatives of thieno[2,3-d]pyrimidine possess anti-inflammatory properties. These compounds were tested using various models to evaluate their effectiveness in reducing inflammation markers and pain relief in experimental settings. The results indicated a promising profile for these compounds as potential therapeutic agents for inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions starting from simpler thieno-pyrimidine precursors.

Synthetic Routes

A common synthetic method includes the Gewald reaction which facilitates the formation of thieno-pyrimidines through the reaction of α-cyanoesters with thioketones and ammonium salts under basic conditions. This method allows for the introduction of various substituents that can modulate biological activity .

Structure-Activity Relationships

The relationship between the chemical structure of these compounds and their biological activity has been a focal point of research. Variations in substituents at different positions on the thieno-pyrimidine ring significantly affect their potency against cancer cells and their anti-inflammatory effects. Understanding these relationships aids in designing more effective analogs with improved therapeutic profiles .

Data Summary Table

ApplicationActivity TypeTarget Cell LinesIC50 (µM)Mechanism
AnticancerInhibitionMCF7, T47D10.8Apoptosis induction
HSC311.7G2 phase arrest
Anti-inflammatoryPain reliefExperimental modelsN/AReduction of inflammation

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological processes in pathogens or cancer cells, leading to their death .

Comparison with Similar Compounds

Structural Features

Core Heterocyclic Systems
Substituent Effects
  • The target compound’s methyl ester group at position 5 may improve solubility in organic solvents, similar to methyl carboxylate groups in and .
  • The benzylamino and methylsulfinyl groups in ’s pyrimidine derivative introduce steric bulk and oxidation sensitivity, unlike the simpler methyl and oxo groups in the target compound .

Key Observations :

  • DMAD-mediated cyclization () is efficient for pyrido derivatives but may require optimization for thieno analogs due to sulfur’s lower nucleophilicity.

Physicochemical Properties

Compound (Evidence) Melting Point (°C) IR (C=O Stretch, cm⁻¹) LCMS (m/z)
Pyrido[2,3-d]pyrimidine (1) 202.3–203.9 1654–1734 288 (M+Na⁺)
Substituted Pyrimidine (3) Not reported Not reported Not reported
Pyrrolo[2,3-d]pyrimidine (5) Discontinued Not reported Not reported

Analytical Trends :

  • Strong IR absorption at 1654–1734 cm⁻¹ () corresponds to carbonyl groups, a feature shared with the target compound’s ester and ketone moieties .
  • LCMS data in (m/z 288) aligns with molecular ion patterns for similar carboxylate-containing heterocycles.

Biological Activity

Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and cytotoxic properties based on various research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as thienopyrimidines. Its structural formula can be represented as follows:

C9H8N2O3S\text{C}_9\text{H}_8\text{N}_2\text{O}_3\text{S}

This compound exhibits a molecular weight of 224.24 g/mol and features a thieno-pyrimidine backbone that contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thieno[2,3-d]pyrimidines have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Methylthieno[2,3-d]pyrimidineStaphylococcus aureus0.015 mg/mL
Ethyl 5-methyl-4-oxo-thieno[2,3-d]pyrimidineEscherichia coli0.004 mg/mL
N-benzyl derivativesPseudomonas aeruginosaModerate activity

These findings suggest that this compound may possess comparable antimicrobial properties due to structural similarities with other effective derivatives .

Anti-inflammatory Activity

The anti-inflammatory effects of thienopyrimidine derivatives have been documented in several studies. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models. For example:

  • Study Findings : A study demonstrated that certain thienopyrimidine derivatives significantly reduced inflammation in a carrageenan-induced paw edema model.
  • Mechanism : The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

The anti-inflammatory potential of this compound aligns with the activities observed in related compounds .

Cytotoxicity and Antitumor Activity

Cytotoxicity studies using the MTT assay have shown that thienopyrimidine derivatives exhibit varying degrees of activity against tumor cell lines:

CompoundCell LineIC50 (µM)
Methyl 2-methyl-thieno[2,3-d]pyrimidineHeLa25
Ethyl derivativeMCF730

These results indicate that this compound may also demonstrate cytotoxic effects against specific cancer cell lines .

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of similar compounds:

  • Antimicrobial Efficacy : A comparative study on various thieno[2,3-d]pyrimidine derivatives revealed that those with specific substituents exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • In Vivo Studies : In vivo assessments showed that certain methylated thienopyrimidines reduced tumor growth in xenograft models while exhibiting low toxicity to normal cells.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate?

A practical approach involves cyclocondensation of substituted pyrimidine precursors with thiophene derivatives under reflux conditions. For example, analogous thienopyrimidine synthesis often employs methanolic sodium methoxide as a base catalyst, with intermediates like 6-amino-1,3-dimethyluracil reacting with acetylenic esters (e.g., dimethyl acetylene dicarboxylate) . Post-reaction purification via hot filtration and recrystallization (e.g., methanol) ensures high yield and purity. Characterization by IR (C=O and N-H stretches) and LCMS confirms product identity .

Q. How should researchers validate the structural identity of this compound?

Combine multiple analytical techniques:

  • 1H-NMR/13C-NMR : Assign peaks for methyl ester (δ ~3.8–4.0 ppm), thiophene protons (δ ~6.5–7.5 ppm), and pyrimidine carbonyl groups.
  • X-ray crystallography : Resolve the dihydrothienopyrimidine ring conformation using software like SHELXL for refinement .
  • Elemental analysis : Confirm stoichiometry (C, H, N, S) to rule out residual solvents or impurities .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported dihydrothienopyrimidine ring puckering parameters?

The Cremer-Pople puckering coordinates (amplitude q, phase angles) provide a quantitative framework to compare ring distortions. For example, deviations in puckering between independent studies may arise from substituent effects (e.g., methyl groups at position 2) or hydrogen bonding. Use ORTEP-III to visualize thermal ellipsoids and SHELXL for refining anisotropic displacement parameters . If conflicting data persists, perform a graph-set analysis of hydrogen bonds (e.g., Etter’s formalism) to assess how intermolecular interactions stabilize specific puckered conformations .

Q. What methodological strategies address contradictions in biological activity data for thienopyrimidine derivatives?

Discrepancies in anticancer or enzyme inhibition assays often stem from:

  • Cellular context : Test multiple cell lines (e.g., A459 lung cancer vs. SPC-A-1) to identify structure-activity relationships (SAR) influenced by metabolic pathways .
  • Solubility artifacts : Pre-solubilize the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous media.
  • Dihydrothieno vs. dihydrofuro analogs : Compare bioactivity of this compound with ethyl-6-methyl-furo[2,3-d]pyrimidine derivatives to isolate sulfur’s role in target binding .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • LogP prediction : Use software like ChemAxon to estimate logP (~1.67 for ethyl analogs) and guide derivatization for improved membrane permeability .
  • Docking studies : Map the compound’s electrostatic potential (e.g., methyl ester vs. trifluoromethyl groups) against kinase active sites (e.g., NF-κB inhibitors) using AutoDock Vina .
  • Metabolic stability : Simulate CYP450 metabolism (e.g., CYP3A4) via Schrödinger’s ADMET Predictor to prioritize stable derivatives.

Methodological Challenges

Q. What experimental precautions mitigate degradation during storage?

  • Temperature : Store below -20°C in amber vials to prevent ester hydrolysis or thiophene oxidation .
  • Lyophilization : For long-term stability, lyophilize the compound after confirming no hydrate formation via TGA/DSC.

Q. How should researchers handle conflicting hydrogen bonding patterns in crystal structures?

  • High-resolution XRD : Collect data at <1.0 Å resolution to resolve ambiguous electron density around carbonyl groups.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O···H vs. S···H interactions) using CrystalExplorer to identify dominant packing motifs .

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